5-Androsten-3,17-diol diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17?,18-,19-,20-,21?,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKRUGDXPWHXHL-JBBZJTNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Advanced Derivatization of 5 Androsten 3,17 Diol Diacetate
Synthetic Pathways to 5-Androsten-3,17-diol Diacetate
The creation of this compound can be achieved through a couple of primary synthetic routes. These methods involve either the direct modification of its immediate precursor or building up from a more foundational steroid molecule.
The most direct method for synthesizing this compound is through the esterification of 5-Androstene-3,17-diol. This chemical reaction involves treating the diol with an acetylating agent. Commonly, acetic anhydride (B1165640) or acetyl chloride is used in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct. This process results in the formation of ester linkages at both the 3β and 17β hydroxyl groups of the androstene backbone. nih.gov The efficiency of this diacetylation can be influenced by reaction conditions such as temperature, reaction time, and the specific reagents employed.
An alternative and common synthetic route starts with Dehydroepiandrosterone (B1670201) (DHEA), a readily available steroid precursor. mdpi.commdpi.com The synthesis from DHEA involves a two-step process:
Reduction of the 17-keto group: The first step is the reduction of the ketone functional group at the C17 position of DHEA to a hydroxyl group. This is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This reaction converts DHEA into 5-Androstene-3,17-diol. nih.govnih.gov
Diacetylation: The resulting 5-Androstene-3,17-diol is then subjected to esterification, as described in the previous section, to yield this compound.
This precursor-based approach is widely used due to the commercial availability and relative low cost of DHEA. mdpi.com
Stereospecific Derivatization of this compound
Further chemical modifications of this compound can lead to a diverse range of derivatives with potentially unique biological activities. Stereospecific reactions are particularly important in this context, as the three-dimensional arrangement of atoms in a steroid molecule is crucial for its interaction with biological targets.
The double bond between carbons 5 and 6 in this compound is a key site for stereospecific reactions, particularly epoxidation. Treatment of the diacetate with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), can introduce an epoxide ring across this double bond. researchgate.net The stereochemical outcome of this reaction, meaning whether the epoxide ring is formed on the alpha (bottom) or beta (top) face of the steroid nucleus, can be controlled by the reaction conditions. researchgate.net
Research has shown that temperature plays a critical role in directing the stereochemistry of this epoxidation. For instance, performing the reaction at a low temperature, such as -20°C, can lead to the exclusive formation of the 5α, 6α-epoxide. researchgate.net In contrast, conducting the reaction at higher temperatures can result in a mixture of both 5α, 6α- and 5β, 6β-epoxides. researchgate.net These epoxides can then be separated using chromatographic techniques. researchgate.net
The epoxide derivatives of this compound are valuable intermediates for further functionalization. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to its opening and the introduction of new functional groups. Amines are effective nucleophiles for this purpose, resulting in the formation of amino-alcohol derivatives. researchgate.netrsc.org
The ring-opening reaction is typically stereospecific, with the nucleophilic amine attacking from the side opposite to the epoxide ring. researchgate.net This means that the 5α, 6α-epoxide will yield a 6β-amino derivative, while the 5β, 6β-epoxide will produce a 6α-amino derivative. This predictable stereochemical outcome allows for the synthesis of specific isomers with defined three-dimensional structures. Various primary and secondary amines can be used in this reaction, allowing for the introduction of a wide range of amino substituents at the C6 position of the androstane (B1237026) skeleton. researchgate.netrsc.org
Chemoenzymatic Synthetic Strategies for Androstene Derivatives
Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is increasingly being applied to the synthesis of complex molecules like androstene derivatives. nih.govchemrxiv.org
Enzymes, such as ketoreductases and lipases, can be employed for highly specific transformations on the steroid scaffold. For example, ketoreductases can be used for the stereoselective reduction of ketone groups, offering a high degree of control over the stereochemistry of the resulting hydroxyl groups. Lipases are effective catalysts for the regioselective acylation and deacylation of hydroxyl groups, allowing for the protection or modification of specific hydroxyls in a multi-hydroxylated steroid.
While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of chemoenzymatic synthesis are highly applicable to the synthesis of its precursors and derivatives. For instance, a chemoenzymatic approach could involve the enzymatic reduction of the 17-keto group of DHEA to produce 5-Androstene-3,17-diol with high stereoselectivity, followed by a chemical acetylation step. This strategy can lead to more efficient and environmentally friendly synthetic processes for producing androstene derivatives with desired stereochemistry. nih.gov
Regioselective Esterification Utilizing Hydrolases (e.g., Candida antarctica Lipase B)
The enzymatic synthesis of steroid esters offers a green and highly selective alternative to classical chemical methods. Hydrolases, particularly lipases, are widely recognized for their ability to catalyze esterification reactions with high regioselectivity and under mild conditions. nih.govd-nb.info Among these, Lipase B from the yeast Candida antarctica (CALB) is one of the most extensively studied and utilized biocatalysts in organic synthesis due to its broad substrate specificity and stability in organic solvents. nih.govchemrxiv.org
The catalytic mechanism of CALB involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp) that facilitates the acylation of the enzyme followed by the transfer of the acyl group to a nucleophile, such as an alcohol. chemrxiv.org This mechanism allows for the precise modification of molecules with multiple hydroxyl groups, such as 5-androsten-3,17-diol. The regioselectivity of the enzyme is influenced by the structure of the substrate and the reaction conditions, including the choice of solvent and acyl donor. nih.govnih.gov While direct enzymatic synthesis of this compound is a subject of ongoing research, the principles of CALB-catalyzed reactions suggest its feasibility.
Research has demonstrated the successful enzymatic synthesis of a monoester of 5-androstenediol, specifically the 3-butanoate derivative, using 2,2,2-trifluoroethyl butyrate (B1204436) as the acyl donor, achieving a high yield. mdpi.com This highlights the potential for enzymatic methods to selectively acylate the hydroxyl groups of 5-androstenediol. The synthesis of the diacetate would involve a subsequent esterification at the second hydroxyl position, which could potentially be achieved by controlling the reaction stoichiometry and conditions. The use of co-solvent mixtures has been shown to enhance the initial rate and conversion in CALB-catalyzed regioselective acylations, which could be a valuable strategy for the synthesis of the diacetate derivative. nih.govresearchgate.net
Table 1: Key Factors in CALB-Catalyzed Esterification
| Factor | Description | Potential Impact on Synthesis |
| Enzyme | Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435). chemrxiv.orgresearchgate.net | Provides high catalytic activity and stability. Immobilization facilitates reuse and process simplification. |
| Substrate | 5-Androsten-3,17-diol. wikipedia.orgcaymanchem.com | The steroid backbone and the positions of the hydroxyl groups influence the enzyme's binding and regioselectivity. |
| Acyl Donor | Vinyl acetate (B1210297) or other activated esters. | The choice of acyl donor affects the reaction rate and can influence the selectivity of the esterification. |
| Solvent | Non-polar organic solvents (e.g., hexane) or co-solvent mixtures. nih.govnih.govchemrxiv.org | Solvent choice impacts enzyme activity and substrate solubility, thereby affecting reaction efficiency and selectivity. |
| Water Activity | Low water activity is generally preferred for synthesis to shift the equilibrium towards ester formation. nih.gov | Controlling water content is crucial for maximizing the yield of the ester product. |
Biocatalytic Reduction of Key Intermediates (e.g., 5-Androstene-3,17-dione)
The precursor for 5-Androsten-3,17-diol is 5-Androstene-3,17-dione. nih.govnih.gov The synthesis of the diol can be achieved through the reduction of this dione (B5365651) intermediate. While chemical reducing agents like sodium borohydride are effective, biocatalytic reductions using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are gaining prominence due to their high stereoselectivity, which is crucial for producing specific steroid isomers.
The biochemical pathway for the production of androstenedione (B190577) from phytosterols (B1254722) is well-established and often involves microbial transformations. nih.gov The reduction of the 3-keto and 17-keto groups of 5-Androstene-3,17-dione to the corresponding hydroxyl groups yields 5-Androsten-3,17-diol. This transformation can be catalyzed by specific enzymes that recognize the steroid nucleus. For instance, the reverse reaction, the oxidation of 3β-hydroxy-5-androsten-17-one to androstenedione, is known to be catalyzed by 3β-hydroxysteroid dehydrogenase and 5-ene-4-ene isomerase, suggesting that the reduction is also enzymatically feasible. nih.gov
The stereospecific reduction of the ketone groups is critical. For example, the reduction of 4-androstene-3,17-dione using sodium borohydride in aqueous tetrahydrofuran (B95107) has been shown to stereospecifically produce the corresponding diol in a 99% yield. mdpi.com Biocatalytic approaches would employ specific ketoreductases to achieve the desired stereochemistry at both the C3 and C17 positions, leading to the biologically relevant (3β,17β)-diol isomer.
Synthesis of Related Diacetate Derivatives (e.g., 5-Androstenediol-3,17-dipropionate, 5-Androstenediol-3,17-dibutyrate)
In addition to the diacetate, other diester derivatives of 5-Androsten-3,17-diol have been synthesized to explore their properties. The synthesis of 5-Androstenediol-3,17-dipropionate and 5-Androstenediol-3,17-dibutyrate has been achieved through chemical esterification using the corresponding acylating agents. mdpi.com
The synthesis of these derivatives typically involves reacting 5-Androsten-3,17-diol with an excess of the appropriate acid chloride or anhydride in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acid byproduct. mdpi.com
Table 2: Synthesis of 5-Androstenediol Diester Derivatives
| Derivative | Starting Material | Reagents | Solvent | Outcome | Reference |
| 5-Androstenediol-3,17-dipropionate | 5-Androsten-3,17-diol | Propionyl chloride | Pyridine | Successful synthesis of the dipropionate ester. | mdpi.com |
| 5-Androstenediol-3,17-dibutyrate | 5-Androsten-3,17-diol | Butyric anhydride | Pyridine, Toluene | Successful synthesis of the dibutyrate ester. | mdpi.com |
These synthetic routes provide a basis for producing a range of 5-Androsten-3,17-diol diesters, allowing for the investigation of how different acyl chain lengths affect the compound's characteristics.
Metabolism and Biotransformation Pathways of 5 Androsten 3,17 Diol and Its Derivatives
In Vivo Metabolic Fate and Tissue-Specific Biotransformations of 5-Androstene-3,17-diol
5-Androstene-3,17-diol, also known as androst-5-ene-3β,17β-diol, is an endogenous steroid hormone. wikipedia.org It serves as an intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgwikipedia.org Its metabolic journey involves several key enzymatic steps, leading to the formation of various biologically active and inactive steroids.
Enzymatic Hydrolysis of 5-Androsten-3,17-diol Diacetate to 5-Androstene-3,17-diol
While specific details on the in vivo enzymatic hydrolysis of this compound are not extensively documented in the provided search results, the metabolism of steroid esters typically involves hydrolysis to their active forms. It is plausible that esterases present in the body cleave the diacetate ester to release the parent compound, 5-Androstene-3,17-diol, which can then enter steroidogenic pathways.
Conversion to Dehydroepiandrosterone (DHEA)
5-Androstene-3,17-diol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex. wikipedia.org The conversion between DHEA and 5-Androstene-3,17-diol is a reversible reaction. The reduction of the 17-keto group of DHEA by 17β-hydroxysteroid dehydrogenases (17β-HSDs) forms 5-Androstene-3,17-diol. nih.govoncotarget.com Conversely, the oxidation of the 17β-hydroxyl group of 5-Androstene-3,17-diol can convert it back to DHEA, a reaction also catalyzed by certain 17β-HSD isoenzymes. nih.gov
Formation of Testosterone
A crucial step in androgen biosynthesis is the conversion of 5-Androstene-3,17-diol to testosterone. nih.gov This transformation is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). oup.com This enzyme complex catalyzes the oxidation of the 3β-hydroxyl group of 5-Androstene-3,17-diol to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position, resulting in the formation of testosterone. oup.com
Stereoisomeric Conversions (e.g., to 5α-Androstane-3β,17β-diol)
5-Androstene-3,17-diol can undergo stereoisomeric conversions. For instance, it can be metabolized to 5α-androstane-3β,17β-diol, also known as 3β-androstanediol. wikipedia.org This metabolite is formed through the action of 5α-reductase on testosterone, which itself is derived from 5-Androstene-3,17-diol. 3β-androstanediol is an important metabolite with its own biological activities. wikipedia.org The various stereoisomers of 5-Androsten-3,17-diol include the (3β,17α) and (3α,17β) forms. nist.govnist.gov
Enzymatic Regulation of 5-Androstene-3,17-diol Metabolism within Steroidogenesis
The metabolism of 5-Androstene-3,17-diol is tightly regulated by a family of enzymes known as hydroxysteroid dehydrogenases (HSDs), which play a pivotal role in the biosynthesis and inactivation of steroid hormones. oup.com
Role of Hydroxysteroid Dehydrogenases (e.g., 3β-HSD, 17β-HSD)
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the formation of all active steroid hormones. oup.com It catalyzes the conversion of Δ5-3β-hydroxysteroids, including 5-Androstene-3,17-diol, into their corresponding Δ4-ketosteroid forms. oup.com Specifically, 3β-HSD is responsible for converting 5-Androstene-3,17-diol to testosterone. oup.com There are different isoforms of 3β-HSD with tissue-specific expression, which allows for localized control of steroid hormone production. oup.com
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is crucial in controlling the last step of androgen and estrogen formation. nih.gov They catalyze the interconversion between the less active 17-keto steroids and the more potent 17β-hydroxy steroids. nih.gov For instance, 17β-HSDs mediate the conversion of DHEA to 5-Androstene-3,17-diol. nih.govoncotarget.com Different isoenzymes of 17β-HSD have distinct substrate specificities and directional preferences (reductive or oxidative), allowing for fine-tuned regulation of steroid hormone levels in various tissues. nih.govoup.com For example, some isoforms favor the reduction of androstenedione (B190577) to testosterone, while others are involved in the inactivation of testosterone. oncotarget.comnih.gov
The following table summarizes the key enzymes and their roles in the metabolism of 5-Androstene-3,17-diol:
| Enzyme | Substrate | Product | Metabolic Pathway |
| Esterases (postulated) | This compound | 5-Androstene-3,17-diol | Hydrolysis |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Dehydroepiandrosterone (DHEA) | 5-Androstene-3,17-diol | Reduction |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | 5-Androstene-3,17-diol | Dehydroepiandrosterone (DHEA) | Oxidation |
| 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD) | 5-Androstene-3,17-diol | Testosterone | Oxidation and Isomerization |
| 5α-Reductase (acting on a downstream metabolite) | Testosterone | 5α-Dihydrotestosterone (DHT) | Reduction |
| Aldo-keto reductases (e.g., 3α-HSD, 3β-HSD) | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | Reduction |
Cytochrome P450 Enzyme Activity (e.g., CYP7B1-mediated Hydroxylation)
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of steroids. Specifically, the enzyme CYP7B1 has been identified as a key player in the hydroxylation of androstane (B1237026) diols. Research indicates that 5α-androstane-3α,17β-diol (3α-Adiol) undergoes metabolism into 6- and 7-hydroxymetabolites, a reaction catalyzed by CYP7B1. nih.gov This metabolic pathway is not only a means of elimination but also a potential control mechanism for the cellular levels of androgens and neurosteroids. nih.gov
Studies using porcine microsomes and human kidney-derived HEK293 cells, which have high concentrations of CYP7B1, demonstrated this NADPH-dependent metabolism. nih.gov The process was competitively inhibited by other steroids known to be substrates for CYP7B1. nih.gov Furthermore, experiments in Cyp7b1(-/-) knockout mice showed that the hydroxylase activity towards 3α-Adiol was either very low or undetectable, confirming the enzyme's primary role. nih.gov
CYP7B1 also metabolizes other key steroids, including dehydroepiandrosterone (DHEA) and 5α-androstane-3β,17β-diol (3β-Adiol), an estrogen receptor agonist. diva-portal.orgnih.gov The metabolic efficiency of CYP7B1-mediated hydroxylation for both DHEA and 3β-Adiol is quite similar. diva-portal.orgnih.gov However, the relative concentrations of these steroids in tissues can significantly influence the metabolic rate. For instance, a high ratio of DHEA to 3β-Adiol, as found in many human tissues, strongly suppresses the metabolism of 3β-Adiol. diva-portal.orgnih.gov This suggests that tissue-specific steroid concentrations are a critical factor in regulating CYP7B1-dependent catalysis and, consequently, the levels of various steroids that influence estrogen receptor signaling. diva-portal.orgnih.gov
Microbial Biotransformations of Androstanediols
Microbial biotransformation offers an effective and environmentally friendly method for modifying steroid compounds. nih.gov Various microorganisms, particularly fungi, are capable of performing specific and efficient transformations of androstanediols and related steroids.
One common reaction is Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which converts cyclic ketones into lactones. nih.gov The filamentous fungus Penicillium vinaceum has been shown to effectively carry out Baeyer-Villiger oxidation on a range of androstene steroids, including progesterone, pregnenolone (B344588), and dehydroepiandrosterone. nih.gov The transformation of 5α-saturated steroids like epiandrosterone (B191177) and androsterone (B159326) by P. vinaceum is more complex, resulting in multiple products from oxidation at the C-3 and C-17 positions. nih.gov
The biotransformation of phytosterols (B1254722) (plant sterols) by bacteria, such as Mycolicibacterium sp. (formerly Mycobacterium sp.), is a significant route for producing key steroid intermediates like androstenedione (AD) and androstadienedione (ADD). wjpr.netmdpi.com These intermediates are precursors for the synthesis of numerous steroid hormones. mdpi.com Other microorganisms, including members of the gut microbiota like Clostridium, can convert cholesterol to coprostanol, while Bacteroides thetaiotaomicron can act on DHEA, altering hormone metabolism. researchfloor.org
Precursor-Product Relationships in Steroidogenesis Involving 5-Androstene-3,17-diol
5-Androstene-3,17-diol is a key intermediate in the intricate pathway of steroid biosynthesis, known as steroidogenesis. wikipedia.org
Origin from C21 Steroids (e.g., Pregnenolone)
The biosynthesis of 5-androstene-3,17-diol originates from C21 steroids, with pregnenolone serving as a primary precursor. nih.govnih.gov In human testicular microsomes, pregnenolone is converted to 5-androstene-3β,17β-diol through a well-established pathway. nih.govnih.gov This conversion proceeds via the formation of 17α-hydroxypregnenolone and then dehydroepiandrosterone (DHEA). nih.govnih.gov
Incubation studies with human testicular microsomes have shown that after 120 minutes, a significant portion of pregnenolone is converted into 5-androstene-3β,17β-diol (34.6%) and another major metabolite, 5,16-androstadien-3β-ol (15.1%). nih.gov Minor metabolites identified in this process include 16α-hydroxypregnenolone, 5-pregnene-3β,20α-diol, and 5-androstene-3β,17α-diol. nih.gov Similar pathways have been documented in the microsomal fraction of boar testis. nih.govnih.gov
Role as an Intermediate in Androgen Biosynthesis
5-Androstenediol is a crucial intermediate in the biosynthesis of testosterone from DHEA. wikipedia.org It is considered a weak androgen itself. wikipedia.org The primary pathway for the synthesis of androstenedione, a direct precursor to testosterone, involves the conversion of 17α-hydroxypregnenolone to DHEA, which is then converted to androstenedione. wikipedia.org 5-Androstenediol is a direct metabolite of DHEA and can be converted to testosterone. wikipedia.org
Formation of Other Physiologically Relevant Steroids
From 5-androstene-3,17-diol, several other physiologically important steroids can be formed. As mentioned, it is a precursor to testosterone. wikipedia.org Additionally, through its metabolism, other compounds are generated. For example, studies with human breast cancer cells (MCF-7) showed that 5-androstene-3β,17β-diol can be converted to dehydroepiandrosterone (8.1%), testosterone (1.0%), and 5α-androstane-3β,17β-diol (3.2%). uu.nl
The metabolism of pregnenolone in testicular tissue also leads to the formation of 5,16-androstadien-3β-ol and 5-androstene-3β,17α-diol, alongside the primary product 5-androstene-3β,17β-diol. nih.govnih.gov These metabolites highlight the diverse roles of 5-androstenediol and its precursors in the steroidogenic pathway.
Comparative Metabolic Studies of Related Steroids
The metabolism of 5-androstene-3,17-diol can be better understood by comparing it with that of structurally related steroids.
5-Androstene-3,17-diol (Androstenediol) and 5α-Androstane-3β,17β-diol (3β-Diol) are both metabolites of DHEA and dihydrotestosterone (B1667394) (DHT), respectively, and possess estrogenic properties. nih.govwikipedia.org Their binding affinities for estrogen receptors (ER) and androgen receptors (AR) differ, influencing their biological effects. The binding preference for ER is Estradiol (B170435) > Estrone > Androstenediol (B1197431) > 3β-Diol > Testosterone > DHT. For AR, the preference is DHT > Testosterone > 3β-Diol > Androstenediol > Estrone > Estradiol. nih.gov
In androgen target tissues, testosterone is metabolized to DHT, which is then further converted to 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol) . nih.govnih.gov In rats, 5α-androstane-3β,17β-diol is readily metabolized to 17β-hydroxy-5α-androstan-3-one and, in the presence of a NADPH generating system, to 5α-androstan-3α,17β-diol. nih.gov
Androstenedione is a central precursor for both androgens and estrogens. wikipedia.org Its metabolism leads to testosterone or estrone, catalyzed by 17β-hydroxysteroid dehydrogenase or aromatase, respectively. wikipedia.org In different species, androstenedione's metabolism varies; for example, in cattle, it is converted to oestradiol-17 and epitestosterone. wikipedia.org
The table below summarizes the metabolic relationships of several key steroids.
Molecular Interactions and Receptor Binding Mechanisms of 5 Androstene 3,17 Diol
Estrogen Receptor Binding Affinity and Selectivity (e.g., ERβ)
5-Androstene-3,17-diol demonstrates a notable affinity for estrogen receptors, acting as an estrogen agonist. Its binding affinity, however, is lower than that of the primary female sex hormone, estradiol (B170435) (E2). Research indicates that ADIOL's affinity for the estrogen receptor beta (ERβ) is more significant than for the estrogen receptor alpha (ERα). Specifically, it has been shown to possess approximately 6% of the affinity of estradiol for ERα and 17% for ERβ. wikipedia.org Despite this lower affinity compared to estradiol, ADIOL circulates at concentrations that are roughly 100 times higher, suggesting it may play a substantial role as an estrogen in the body. wikipedia.org
Studies have demonstrated that the relative binding affinities of ADIOL to estrogen receptors correlate with its potential to stimulate cell proliferation in ER-positive breast cancer cell lines. nih.gov The estrogenic properties of ADIOL are a key aspect of its molecular action, influencing gene expression and cellular behavior in tissues that express estrogen receptors.
Androgen Receptor Binding Affinity and Specificity
In addition to its estrogenic activity, 5-Androstene-3,17-diol also interacts with the androgen receptor (AR). Its binding affinity for the AR is less potent than that of dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101) (T). nih.gov The androgenic activity of ADIOL is considered weak in comparison to these primary androgens. When administered to rats, androstenediol (B1197431) showed significantly lower androgenicity than dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and testosterone. wikipedia.org
The binding of ADIOL to the AR can lead to the inhibition of estrogen-stimulated growth in certain contexts, highlighting a complex interplay between the estrogenic and androgenic signaling pathways. nih.gov This dual receptor interaction contributes to its unique pharmacological profile.
Differential Effects on Cellular Proliferation Mediated via Steroid Receptors
The binding of 5-Androstene-3,17-diol to both estrogen and androgen receptors results in differential effects on cellular proliferation, particularly in hormone-sensitive tissues like breast cancer cells.
In estrogen receptor-positive (ER-positive) breast cancer cells, such as ZR-75-1 and T-47D, ADIOL has been shown to stimulate cell proliferation. nih.gov This stimulatory effect is mediated through its interaction with estrogen receptors. However, in the presence of estradiol, ADIOL can inhibit the estrogen-stimulated growth of these same cells. nih.gov This inhibitory action is believed to be mediated through the androgen receptor, as it can be counteracted by anti-androgens. nih.gov
Furthermore, when used in conjunction with the selective estrogen receptor modulator tamoxifen (B1202), ADIOL has demonstrated an additional anti-proliferative effect on hormone-sensitive breast cancer cells compared to treatment with tamoxifen alone. nih.gov These findings underscore the compound's ability to modulate cellular proliferation in a manner dependent on the hormonal context and the specific steroid receptors involved.
Interactive Data Tables
Table 1: Relative Binding Affinity of Steroids to Estrogen and Androgen Receptors
| Steroid | Relative Binding Affinity for ER | Relative Binding Affinity for AR |
| Estradiol (E2) | Highest | Lowest |
| Estrone (E1) | High | Low |
| Androst-5-ene-3β,17β-diol (ADIOL) | Moderate | Low |
| 5α-androstane-3β,17β-diol (3β-DIOL) | Moderate | Moderate |
| Testosterone (T) | Low | High |
| Dihydrotestosterone (DHT) | Lowest | Highest |
Data sourced from a study on the interaction of various steroids with sex-hormone receptors. nih.gov
Table 2: Effects of 5-Androstene-3,17-diol on Breast Cancer Cell Proliferation
| Cell Line (ER Status) | Treatment Condition | Observed Effect on Proliferation | Mediating Receptor |
| ZR-75-1 (ER-positive) | ADIOL alone | Stimulation | Estrogen Receptor |
| T-47D (ER-positive) | ADIOL alone | Stimulation | Estrogen Receptor |
| MDA-MB-231 (ER-negative) | ADIOL alone | No effect | N/A |
| ZR-75-1 / T-47D | ADIOL + Estradiol | Inhibition of estrogen-stimulated growth | Androgen Receptor |
| Hormone-sensitive BC cells | ADIOL + Tamoxifen | Additional anti-proliferative activity | Estrogen & Androgen Receptors |
Findings are based on studies of ADIOL's effects on human breast cancer cells. nih.gov
Analytical Methodologies for 5 Androsten 3,17 Diol Diacetate and Its Metabolites
Chromatographic Techniques for Identification and Quantification
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 5-Androsten-3,17-diol diacetate and its metabolic products. These methods offer high resolution and structural elucidation capabilities.
Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (GC-MS/MS), is a powerful technique for the analysis of steroids like this compound. Due to the low volatility of steroids, derivatization is a common prerequisite for GC-MS analysis. For 5-Androsten-3,17-diol, this often involves acetylation to form the more volatile diacetate derivative, which is the subject of this article. nih.gov The analysis of other steroids by GC-MS/MS frequently employs derivatization to form trimethylsilyl (B98337) (TMS) ethers to enhance volatility and improve chromatographic behavior. nih.govnist.gov
In a typical GC-MS analysis, the diacetate derivative is separated from other compounds in the sample on a capillary column. nih.gov Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting charged fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized, where specific precursor ions are selected and fragmented to produce characteristic product ions, minimizing interferences from the biological matrix. researchgate.netcore.ac.uk
Research has shown the successful separation of various steroid diacetates, including those of androstenediol (B1197431) and androstanediol, using GC on a DB-17 capillary column. nih.gov The mass spectra of 5-androstane-3,17-diol diacetate have been characterized, providing a basis for its unequivocal identification in complex mixtures. researchgate.net
Table 1: GC-MS Parameters for Steroid Analysis (Illustrative)
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-17 or similar mid-polarity column | Separation of steroid isomers |
| Injector Temperature | 250-300 °C | Ensures complete volatilization of the sample |
| Oven Program | Temperature gradient (e.g., 150-320 °C) | Optimizes separation of multiple analytes |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns |
| MS/MS Transitions | Specific precursor-to-product ion pairs | Increases specificity and sensitivity of detection |
Liquid chromatography-mass spectrometry (LC-MS), and more specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a preferred method for the quantification of endogenous steroids due to its high specificity and accuracy. plos.orgnih.gov While GC-MS often requires derivatization to increase volatility, LC-MS can sometimes analyze underivatized steroids. However, for certain compounds like 5-Androsten-3,17-diol, derivatization can significantly enhance the detection response. nih.gov
For instance, derivatization of androstenediol with 4-nitrobenzoyl chloride has been shown to increase the detection response by 150-fold in an LC-electron capture atmospheric pressure chemical ionization-mass spectrometry (LC-ECAPCI-MS) method. nih.gov This enhanced sensitivity allows for the measurement of trace amounts of the steroid in small tissue samples. nih.gov LC-MS/MS methods for the simultaneous quantification of multiple steroids, including androst-5-ene-3β,17β-diol, have been developed and validated. nih.gov These methods often involve liquid-liquid extraction for sample cleanup, followed by analysis using a UPLC-MS/MS system. nih.gov
The selection of appropriate precursor and product ions in MS/MS mode is critical for the accurate quantification of 5-Androsten-3,17-diol and its metabolites, ensuring that the measurement is not affected by isobaric interferences. plos.org
Table 2: LC-MS/MS Parameters for Androstenediol Quantification
| Parameter | Example from a Validated Method nih.gov | Purpose |
|---|---|---|
| Chromatography | UPLC (Ultra-Performance Liquid Chromatography) | Provides rapid and high-resolution separations |
| Sample Preparation | Liquid-liquid extraction | Removes interfering substances from the matrix |
| Ionization Source | Electrospray Ionization (ESI) or APCI | Generates ions from the analytes for MS detection |
| MS/MS System | Triple Quadrupole (e.g., Qtrap 6500) | Enables highly selective and sensitive quantification |
| Limit of Quantification | 100 pg/mL for androst-5-ene-3β,17β-diol | Defines the lowest concentration that can be reliably measured |
Application of Stable Isotope-Labeled Compounds in Metabolic Research
Stable isotope-labeled compounds are indispensable tools in metabolic research. nih.govnih.gov The use of steroids labeled with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), in conjunction with mass spectrometry, allows for the unambiguous tracing of metabolic pathways and provides ideal internal standards for quantification. nih.govnih.gov
For the study of 5-Androsten-3,17-diol metabolism, a deuterated analog, such as 5-Androsten-3β,17β-diol (16,16,17-D₃), can be administered, and its metabolic products can be traced in biological fluids like urine or plasma. isotope.comisotope.com The mass shift introduced by the deuterium atoms allows the mass spectrometer to distinguish the metabolites of the administered labeled compound from the endogenous, unlabeled counterparts. This technique has been successfully used to identify steroid metabolites in various species. nih.gov
Furthermore, stable isotope-labeled analogs serve as the gold standard for internal standards in quantitative mass spectrometry assays. nih.gov By adding a known amount of the labeled compound to a sample at the beginning of the analytical procedure, any sample loss during extraction, purification, and analysis can be corrected for, leading to highly accurate and precise quantification. The synthesis of deuterium-labeled androgens and their glucuronides has been described for this purpose. nih.gov
Table 3: Commercially Available Stable Isotope-Labeled 5-Androsten-3,17-diol
| Compound Name | Labeled Atoms | CAS Number (Labeled) | Primary Application |
|---|---|---|---|
| 5-Androsten-3β,17β-diol (16,16,17-D₃) | Deuterium | 73609-45-7 | Metabolism studies, Internal standard for MS |
Q & A
Q. What analytical techniques are recommended for structural confirmation and purity assessment of 5-Androsten-3,17-diol diacetate in synthetic preparations?
To confirm the structure and purity, nuclear magnetic resonance (NMR) spectroscopy is critical for identifying functional groups and stereochemistry. For example, H and C NMR can resolve acetate moieties at positions 3 and 17, as well as the androstene backbone . Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is recommended for purity analysis, particularly to detect residual solvents or byproducts. High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is also effective for quantifying impurities, especially in biological matrices .
Q. How should researchers handle and store this compound to ensure stability?
As a solid powder, the compound is stable at 10–25°C in a dry, ventilated environment, protected from light and incompatible substances (e.g., strong oxidizers) . For solutions (e.g., in methanol), storage at -20°C in airtight, amber vials minimizes degradation. Stability studies suggest a shelf life of ≥5 years under these conditions . Note that storage temperature discrepancies between solid and solution forms reflect differences in solvent interactions and oxidation risks.
Q. What safety protocols are essential for laboratory handling of this compound?
While not classified as hazardous, standard precautions apply: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Emergency procedures should align with GHS guidelines, including H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) warnings .
Advanced Research Questions
Q. How does this compound interact with hepatic enzyme systems, and what experimental models are suitable for studying these effects?
The compound and its metabolites may induce mitochondrial glycerophosphate dehydrogenase and cytosolic malic enzyme in rat liver, similar to related steroids like dehydroepiandrosterone (DHEA). Experimental designs should include dietary administration in rodent models (e.g., Sprague-Dawley rats) at 0.01–0.2% w/w doses. Thyroid status (euthyroid vs. thyroidectomized) must be controlled, as triiodothyronine (T3) enhances enzyme induction. Actinomycin D can be used to block transcription, confirming RNA synthesis dependency .
Q. What methodological challenges arise when reconciling contradictory data on the compound’s bioactivity across studies?
Discrepancies often stem from:
- Purity variability : Impurities (e.g., unacetylated intermediates) can skew biological assays. Validate purity via LC-MS/MS and NMR before experimentation .
- Metabolic interconversion : In vivo, the compound may convert to testosterone or other androgens, complicating dose-response interpretations. Use isotopic labeling (e.g., H or C) to track metabolic fates .
- Species-specific effects : Rodent models may not fully replicate human metabolic pathways. Cross-validate findings with human hepatocyte cultures or transgenic models.
Q. What advanced chromatographic methods resolve co-eluting steroids in complex biological samples?
For plasma or tissue extracts, employ GC-MS with a temperature-programmed oven (e.g., initial 70°C, rising to 300°C) to separate this compound from structurally similar analytes like 5α-androstane-3α,17β-diol or 4-androsten-3,17-dione. Derivatization (e.g., silylation) improves volatility and peak resolution. For high-throughput analysis, UPLC-MS/MS with a C18 column and acetonitrile/water gradient achieves baseline separation within 15 minutes .
Q. How can researchers assess the compound’s long-term stability under varying physiological conditions?
Design accelerated degradation studies by exposing the compound to:
- pH gradients : Simulate gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) environments.
- Oxidative stress : Use hydrogen peroxide (0.1–1%) to model reactive oxygen species (ROS) interactions.
- Temperature cycles : Alternate between -20°C and 25°C to mimic storage and handling variability.
Monitor degradation via LC-MS to identify major breakdown products (e.g., deacetylated forms) .
Methodological Considerations for Data Interpretation
Q. How do researchers address batch-to-batch variability in pharmacological studies?
- Standardize synthesis protocols : Ensure consistent acetylation conditions (e.g., acetic anhydride stoichiometry, reaction time).
- Implement QC thresholds : Reject batches with >2% impurities via HPLC-UV.
- Use internal standards : Spike samples with deuterated analogs (e.g., d4-5-Androsten-3,17-diol diacetate) to correct for extraction efficiency .
Q. What statistical approaches are optimal for analyzing dose-dependent enzyme induction?
Apply nonlinear regression (e.g., Hill equation) to model EC50 values. For inter-assay variability, use ANOVA with post-hoc Tukey tests to compare treatment groups. Report relative standard deviations (RSD) for intra- and inter-assay precision, aiming for <5% and <10%, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
